1-(Methoxycarbonyl-ethyl)-4-[(2-methyl-3-oxo-pentanoyl)-phenyl-amino]-piperidine-4-carboxylic Acid Methyl Ester
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Overview
Description
1-(Methoxycarbonyl-ethyl)-4-[(2-methyl-3-oxo-pentanoyl)-phenyl-amino]-piperidine-4-carboxylic Acid Methyl Ester is a fascinating organic compound with a complex structure. It features both piperidine and phenylamine groups, making it interesting for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Creating this compound involves several steps, typically starting from simpler organic molecules. The process might include multiple functional group transformations, protecting group strategies, and selective reactions. For instance, the piperidine ring can be constructed through cyclization reactions, while the phenylamine moiety can be introduced via amination reactions.
Industrial Production Methods
Industrial production might involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yields and purity. Optimization of reaction conditions, like temperature, pressure, and the use of catalysts, is crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound may undergo oxidation reactions, particularly at the phenylamine group, leading to quinone derivatives.
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: : The presence of ester and amide groups makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products Formed
From oxidation: Quinone derivatives.
From reduction: Corresponding alcohols.
From substitution: Diverse derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications across multiple disciplines:
Chemistry: : As an intermediate in organic synthesis, it can help create more complex molecules.
Medicine: : Its structure suggests potential pharmacological activity, possibly in drug design.
Industry: : Could be used in the development of materials with specific chemical properties.
Mechanism of Action
The compound's mechanism of action depends on its application:
In biological systems: : It may interact with enzymes or receptors, modulating their activity. Its molecular targets could include protein kinases or ion channels, affecting signal transduction pathways.
In chemical reactions: : Acts as a reagent or intermediate, participating in reaction mechanisms like nucleophilic addition or substitution.
Comparison with Similar Compounds
When comparing 1-(Methoxycarbonyl-ethyl)-4-[(2-methyl-3-oxo-pentanoyl)-phenyl-amino]-piperidine-4-carboxylic Acid Methyl Ester to similar compounds, its unique structural features stand out, particularly the combination of ester, amide, and ketone groups along with a piperidine ring. Similar compounds might include:
N-(2-methyl-3-oxo-pentanoyl)-phenylamine: : Lacks the piperidine ring.
4-(Methoxycarbonyl)-1-piperidinecarboxylic Acid Methyl Ester: : Lacks the phenylamine group.
What do you think of this deep dive into the compound? Want to explore another angle, or switch topics entirely?
Properties
CAS No. |
2518277-19-3 |
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Molecular Formula |
C23H32N2O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 1-(3-methoxy-3-oxopropyl)-4-(N-(2-methyl-3-oxopentanoyl)anilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C23H32N2O6/c1-5-19(26)17(2)21(28)25(18-9-7-6-8-10-18)23(22(29)31-4)12-15-24(16-13-23)14-11-20(27)30-3/h6-10,17H,5,11-16H2,1-4H3 |
InChI Key |
GTCJEIDBPVRZJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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